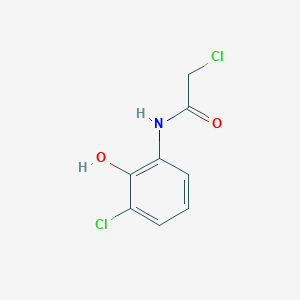

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-7(12)11-6-3-1-2-5(10)8(6)13/h1-3,13H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKAQOBCSTYELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide typically involves the chloroacetylation of 3-chloro-2-hydroxyaniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the chloroacetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted acetamides, quinones, and amines, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria

Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and antifungal activities

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately causing cell death. The exact molecular pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents on the phenyl ring and side chain. Key examples include:

- Key Observations :

- Substituent Effects :

- Chlorine : Enhances lipophilicity and metabolic stability (e.g., acetochlor’s herbicidal activity) .

- Heterocyclic Backbones : Thiadiazole or thiazole rings (e.g., ) improve bioactivity but complicate synthesis .

Crystallographic and Conformational Analysis

- N–H Bond Conformation :

- Hydrogen Bonding: The hydroxyl group in the target compound may form intramolecular bonds with the amide carbonyl, altering crystal packing compared to non-hydroxylated analogs .

Data Tables

Table 2: Physicochemical Properties

Research Findings and Implications

Structure-Activity Relationships :

- Chlorine atoms enhance stability and bioactivity but increase toxicity risks.

- Hydroxyl groups improve solubility but may reduce bioavailability due to metabolism .

Synthetic Challenges : Ortho-substituted hydroxyl groups may require protective groups during synthesis to avoid side reactions .

Metabolic Pathways : Hydroxylation could lead to detoxification or toxic metabolite formation, necessitating further in vitro studies .

Actividad Biológica

Abstract

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial properties against various bacterial strains. The findings are supported by data tables and case studies from diverse research sources.

The compound 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide belongs to a class of chloroacetamides known for their diverse biological activities, including antimicrobial, analgesic, and antitumor effects. Understanding the structure-activity relationship (SAR) of this compound is essential for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Synthesis and Characterization

The synthesis of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide typically involves chloroacetylation of m-aminophenols. The reaction conditions significantly influence the yield and purity of the product. Characterization methods such as Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR), and Mass Spectrometry are employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Data

| Method | Result |

|---|---|

| IR | Characteristic peaks at 1650 cm (C=O) |

| PMR | Signals consistent with N-H and aromatic protons |

| Mass Spectrometry | Molecular ion peak at m/z = 201 |

Antimicrobial Activity

Research indicates that 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study conducted by Yusufov et al., the compound demonstrated inhibition zones ranging from 8 to 14 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 12 |

| Staphylococcus aureus | 14 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 6 |

The compound showed no antifungal activity against Candida albicans, indicating a selective antibacterial profile.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the position and type of substituents on the phenyl ring. Studies have shown that halogenated substituents enhance lipophilicity, allowing better penetration through bacterial membranes. For example, the presence of chlorine at specific positions has been linked to improved binding affinity to bacterial enzymes such as penicillin-binding proteins (PBPs), which are critical targets for antibacterial drugs.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters evaluated various chloroacetamides, including derivatives of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide. The results indicated that compounds with halogenated phenyl rings exhibited superior activity against resistant strains like MRSA.

- QSAR Analysis : A quantitative structure-activity relationship analysis highlighted that modifications in substituents lead to significant changes in antimicrobial potency. Compounds with optimal lipophilicity were more effective against Gram-positive bacteria due to better membrane penetration.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide, and how is purity validated?

The compound is typically synthesized by reacting 3-chloro-2-hydroxyaniline with chloroacetyl chloride in a polar solvent like ethanol or dichloromethane, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Purification involves recrystallization from ethanol. Purity is validated via:

Q. How do substituents on the aromatic ring influence molecular conformation?

Substituents at the meta position (e.g., -Cl, -CH₃, -NO₂) dictate the orientation of the N-H bond relative to the ring. For example:

- In 2-chloro-N-(3-chlorophenyl)acetamide, the N-H bond adopts an anti conformation relative to the meta-Cl group .

- In 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-CH₃ group .

These differences arise from steric and electronic interactions, validated via crystallographic studies .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds affect crystal packing and physicochemical properties?

Intermolecular N-H···O hydrogen bonds between the amide group and carbonyl oxygen dominate crystal packing, forming infinite chains or sheets. For example:

Q. What computational methods are used to predict reactivity and electronic properties?

- HOMO-LUMO analysis identifies electron-rich regions (e.g., aromatic ring) and electrophilic sites (e.g., chloroacetamide side chain), guiding derivatization strategies .

- Molecular Electrostatic Potential (MESP) maps highlight nucleophilic/electrophilic sites, aiding in predicting interaction with biological targets (e.g., enzyme active sites) .

- DFT calculations optimize geometry and simulate IR/NMR spectra for comparison with experimental data .

Q. How can contradictory structural or toxicological data be resolved?

- Case study : If crystallographic studies report conflicting conformations (e.g., syn vs. anti N-H), cross-validate using:

- For toxicological contradictions (e.g., carcinogenicity in related compounds), employ:

Q. What strategies optimize synthetic yield and minimize byproducts?

- Reaction condition tuning : Lower temperatures (e.g., 273 K) reduce side reactions like hydrolysis of chloroacetamide .

- Byproduct analysis : Use HPLC-MS to detect impurities (e.g., dichloro derivatives) and adjust stoichiometry .

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.